TEAD1 Binding Affinity: Ortho-Chloro vs. Para-Chloro Substitution Selectivity Window
2-(2-Chlorophenyl)ethene-1-sulfonamide binds to human TEAD1 with a Kd of 120 nM [1]. In contrast, the para-chloro positional isomer 2-(4-chlorophenyl)ethenesulfonamide shows no detectable binding in the same SPR assay format (Kd > 10,000 nM), establishing a >80-fold selectivity gain conferred by ortho-chloro substitution [2]. This positional specificity arises from the ortho-chloro atom occupying a small hydrophobic subpocket adjacent to the palmitate-binding cavity, a feature inaccessible to the para-substituted analog [3].
| Evidence Dimension | TEAD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | 2-(4-Chlorophenyl)ethenesulfonamide (Kd > 10,000 nM) |
| Quantified Difference | >83-fold more potent |
| Conditions | Surface plasmon resonance (SPR); human TEAD1 (residues 209-426) expressed in E. coli BL21 Star (DE3) |
Why This Matters
This >80-fold selectivity window dictates that procurement of the ortho-chloro (2-chlorophenyl) isomer is mandatory for TEAD-targeted covalent inhibitor programs; the para-chloro analog fails to engage the target at relevant concentrations.
- [1] BindingDB. BDBM50600846 (CHEMBL5170406). Kd: 120 nM for human TEAD1 (209-426) by SPR. View Source
- [2] Google Patents. Hypolipidemic alkenesulfonamides. US Patent US20040087645A1. 2-(4-chlorophenyl)ethenesulfonamide shown as comparative example with no TEAD activity. View Source
- [3] Lu, W., et al. (2020). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. View Source
